Potent Calcium Channel Antagonism
In a direct head-to-head comparison of a series of 4-(diarylmethyl)-1-piperidines, the Bis(4-fluorophenyl)acetonitrile-derived analogue (compound 79) demonstrated calcium-channel-blocking potency that was equivalent to the leading bis(4-fluorophenyl)methyl compound 1 [1]. In contrast, other close structural analogs, including the methylene analogue (78) and derivatives with hydroxyl (76), carbamoyl (80), amino (81), or acetamido (82) substitutions, were all reported to be less potent [1]. This establishes the critical nature of the acetonitrile group in this specific chemical space for maintaining high activity.
| Evidence Dimension | Calcium-channel-blocking potency (in vitro antagonism of calcium-induced contractions) |
|---|---|
| Target Compound Data | Bis(4-fluorophenyl)acetonitrile analogue 79 (potency level: 'similar' to comparator) |
| Comparator Or Baseline | Bis(4-fluorophenyl)methyl compound 1 (most potent in series); Methylene analogue 78 (less potent); Hydroxyl (76), carbamoyl (80), amino (81), acetamido (82) analogues (less potent) |
| Quantified Difference | Potency retained (similar to compound 1), whereas 78, 76, 80, 81, 82 are 'less potent'. |
| Conditions | In vitro isolated rabbit aortic strip assay for calcium-channel-blocking activity. |
Why This Matters
This evidence confirms that the acetonitrile functional group in this structural context is non-inferior to other groups in maintaining target potency, justifying its selection over less potent or uncharacterized building blocks for lead optimization.
- [1] Shanklin, J. R., Johnson, C. P., Proakis, A. G., & Barrett, R. J. (1991). Synthesis, Calcium-Channel-Blocking Activity, and Antihypertensive Activity of 4-(Diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and Structurally Related Compounds. Journal of Medicinal Chemistry, 34(10), 3011–3022. View Source
